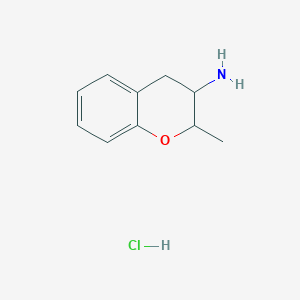

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Description

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of an amine group and a methyl group on the chromene ring enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLDHXOEZSTZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=CC=CC=C2O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chromene core. This can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Amination: The introduction of the amine group can be carried out through nucleophilic substitution reactions. For instance, the chromene core can be reacted with an appropriate amine under basic conditions to form the desired amine derivative.

Methylation: The methyl group can be introduced via alkylation reactions. This can be achieved by reacting the amine derivative with methyl halides in the presence of a base.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine derivative with hydrochloric acid.

Industrial production methods may involve optimizing these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its chromene core, which is known for various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and pharmaceutical research.

Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory and anticancer research.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Antioxidant Activity: The chromene core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can be compared with other similar compounds such as:

3,4-Dihydro-2H-chromen-3-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine: Contains an additional methyl group, which can influence its steric and electronic properties.

3,4-Dihydro-2H-chromen-6-ylmethylamine: The position of the amine group is different, potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Biological Activity

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a compound belonging to the chromene class, known for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves several steps:

- Preparation of the Chromene Core : Achieved through methods like Pechmann condensation.

- Amination : Introduction of the amine group via nucleophilic substitution.

- Methylation : Alkylation reactions introduce the methyl group.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antioxidant Activity

The chromene core structure is known to scavenge free radicals, thereby reducing oxidative stress. Studies indicate that compounds with similar structures can effectively protect cells from oxidative damage .

2. Anti-inflammatory Properties

Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition is crucial for developing anti-inflammatory therapies .

3. Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and prostate cancer. Mechanistic studies suggest that it may induce apoptosis through modulation of key signaling pathways involving P53 and BAX proteins .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their activity and influencing metabolic pathways relevant to inflammation and cancer progression.

- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction and cellular responses.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-chromen-3-amine | Lacks methyl group | Reduced reactivity and potency |

| 2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine | Additional methyl group affects sterics | Enhanced biological activity |

| 3,4-Dihydro-2H-chromen-6-ylmethylamine | Different amine position | Altered interaction with targets |

This comparison highlights how structural variations influence biological activities and reactivity.

Case Studies

Several studies provide insights into the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that related compounds exhibited neuroprotective effects against excitotoxic damage in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- DPP-4 Inhibition : Similar chromene derivatives have been identified as potent DPP-4 inhibitors, showing promise in managing diabetes by improving glucose tolerance .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chromene ring formation via cyclization of substituted phenols with allyl halides, followed by amine functionalization. For example:

Chromene Formation : Use acid-catalyzed cyclization (e.g., H₂SO₄ or BF₃·Et₂O) to construct the dihydrochromene scaffold .

Amination : Introduce the amine group via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) with a ketone intermediate.

Salt Formation : Treat the free amine with HCl in anhydrous conditions to yield the hydrochloride salt .

Q. Purity Validation :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent; characteristic peaks: δ 1.02 for methyl groups, δ 9.00 for NH in HCl salts) .

Q. How should researchers characterize the stability of 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and track loss of parent compound (<5% degradation acceptable) .

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and analyze for byproducts (e.g., oxidation products via LC-MS). Store in amber glassware at -20°C .

- Hygroscopicity : Perform dynamic vapor sorption (DVS) to assess moisture uptake. Use desiccants (silica gel) for long-term storage .

Q. What analytical techniques are critical for distinguishing 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride from structurally similar impurities?

Methodological Answer:

- Mass Spectrometry (HRMS) : Identify exact mass (e.g., m/z 195.12 for [M+H]⁺) and isotopic patterns to differentiate from analogs like 3-chloro derivatives .

- Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases if stereoisomers are present .

- XRD : Confirm crystalline form and rule out polymorphic impurities (e.g., compare with reference patterns in COD or CSD databases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Re-test batches with validated HPLC and exclude samples with purity <95% .

- Assay Conditions : Standardize in vitro assays (e.g., HDAC6 inhibition). Compare IC₅₀ values under identical conditions (e.g., 10 µM ATP, pH 7.4) .

- Species Differences : Replicate studies in multiple models (e.g., human vs. murine cell lines) to assess translational relevance .

Example Data Contradiction Resolution:

| Study | Reported IC₅₀ (HDAC6) | Resolution Steps |

|---|---|---|

| A (2023) | 12 nM | Confirm enzyme source (recombinant vs. native) and inhibitor pre-incubation time . |

| B (2024) | 85 nM | Validate buffer composition (Zn²⁺ levels affect HDAC6 activity) . |

Q. What strategies enable enantioselective synthesis of 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride, and how is stereochemical purity assured?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% ee .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during amination .

- Stereochemical Validation :

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards.

- NOESY NMR : Confirm spatial arrangement of substituents (e.g., methyl group orientation) .

Q. How can the mechanism of action of 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride be elucidated in neuroinflammation models?

Methodological Answer:

- Target Engagement : Use pull-down assays with biotinylated probes to identify binding partners (e.g., HDAC6 or serotonin receptors) .

- Pathway Analysis : Perform RNA-seq on treated microglia to map anti-inflammatory pathways (e.g., NF-κB suppression) .

- In Vivo Validation : Administer compound in LPS-induced neuroinflammation models (mice) and quantify cytokines (IL-6, TNF-α) via ELISA .

Q. What computational methods predict the pharmacokinetic properties of 2-methyl-3,4-dihydro-2H-chromen-3-amine hydrochloride?

Methodological Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.1), solubility (-3.2 logS), and BBB permeability (CNS MPO score >4) .

- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4/2D6) using StarDrop or MetaSite .

- Docking Studies : Model interactions with HDAC6 (PDB: 5EF7) to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.